molecular formula C7H10N2 B14042654 (E)-3-pyrrolidin-1-ylprop-2-enenitrile

(E)-3-pyrrolidin-1-ylprop-2-enenitrile

Cat. No.: B14042654
M. Wt: 122.17 g/mol
InChI Key: CVVPDNZTPNTUDH-XVNBXDOJSA-N
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Description

(E)-3-pyrrolidin-1-ylprop-2-enenitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-pyrrolidin-1-ylprop-2-enenitrile typically involves the reaction of pyrrolidine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the acrylonitrile. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-pyrrolidin-1-ylprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the pyrrolidine ring or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-3-pyrrolidin-1-ylprop-2-enenitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-pyrrolidin-1-ylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-pyrrolidin-1-ylpropionitrile: Similar structure but lacks the double bond in the prop-2-enenitrile moiety.

    N-methylpyrrolidine: Contains a pyrrolidine ring but with a methyl group instead of the prop-2-enenitrile moiety.

    Pyrrolidine-2-carbonitrile: Similar structure with a nitrile group attached to the second carbon of the pyrrolidine ring.

Uniqueness

(E)-3-pyrrolidin-1-ylprop-2-enenitrile is unique due to the presence of both the pyrrolidine ring and the prop-2-enenitrile moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

(E)-3-pyrrolidin-1-ylprop-2-enenitrile

InChI

InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3+

InChI Key

CVVPDNZTPNTUDH-XVNBXDOJSA-N

Isomeric SMILES

C1CCN(C1)/C=C/C#N

Canonical SMILES

C1CCN(C1)C=CC#N

Origin of Product

United States

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